molecular formula C10H12N4OS B3855824 2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide

2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide

Cat. No.: B3855824
M. Wt: 236.30 g/mol
InChI Key: UNYKKJQQEVYTQE-UHFFFAOYSA-N
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Description

2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of the cyano group and the dimethylamino group in the pyridine ring makes this compound particularly interesting for medicinal chemistry and pharmaceutical applications.

Preparation Methods

The synthesis of 2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide can be achieved through several methods. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, including:

Chemical Reactions Analysis

2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various amines. The major products formed from these reactions are often heterocyclic compounds with potential biological activities.

Scientific Research Applications

2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and dimethylamino groups play a crucial role in its biological activity. These functional groups allow the compound to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-14(2)8-3-4-13-10(7(8)5-11)16-6-9(12)15/h3-4H,6H2,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYKKJQQEVYTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)SCC(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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